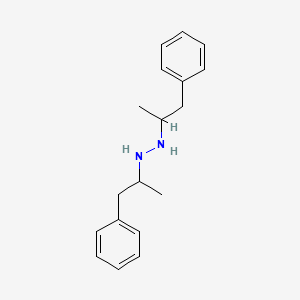
1-Chloro-3,5-diethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,5-diethynylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom at the first position and ethynyl groups at the third and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3,5-diethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 3,5-diethynylbenzene using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.
Another method involves the Sonogashira coupling reaction, where 1-chloro-3,5-dibromobenzene is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction proceeds under mild conditions and yields this compound with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3,5-diethynylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl groups can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst are typical reagents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Addition: Products include dihaloalkanes or hydrogenated derivatives.
Oxidation: Products include diketones or carboxylic acids.
Reduction: Products include alkanes or partially hydrogenated intermediates.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,5-diethynylbenzene has several scientific research applications:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are essential for developing electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: It is used as a probe in studying enzyme mechanisms and as a precursor for bioactive compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-chloro-3,5-diethynylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and substitution reactions. The ethynyl groups provide sites for further functionalization, while the chlorine atom can be selectively replaced to introduce different functional groups.
In materials science, the compound’s conjugated structure allows it to participate in π-π stacking interactions, which are crucial for the formation of conductive and semiconductive materials. These interactions facilitate charge transport and improve the performance of electronic devices.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,5-diethynylbenzene can be compared with other similar compounds, such as:
1-Bromo-3,5-diethynylbenzene: Similar structure but with a bromine atom instead of chlorine. It exhibits different reactivity and selectivity in substitution reactions.
1-Chloro-3,5-dimethylbenzene: Similar structure but with methyl groups instead of ethynyl groups. It has different physical properties and reactivity.
1-Chloro-3,5-diphenylbenzene: Similar structure but with phenyl groups instead of ethynyl groups. It is used in different applications due to its bulkier substituents.
The uniqueness of this compound lies in its combination of a chlorine atom and ethynyl groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H5Cl |
|---|---|
Molekulargewicht |
160.60 g/mol |
IUPAC-Name |
1-chloro-3,5-diethynylbenzene |
InChI |
InChI=1S/C10H5Cl/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H |
InChI-Schlüssel |
VBRACQJPWUVAKB-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC(=C1)Cl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


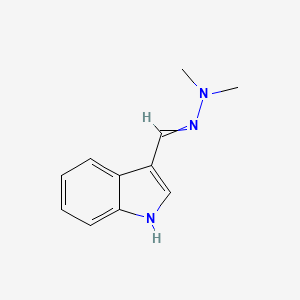

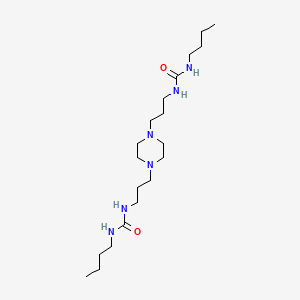
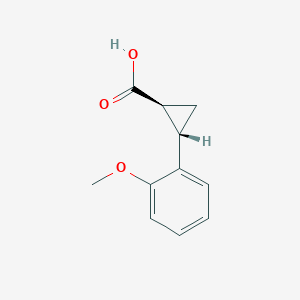
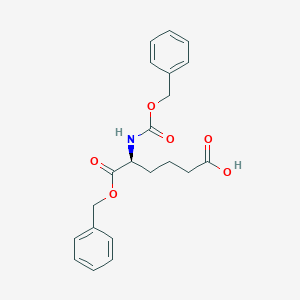
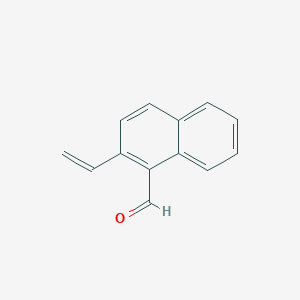



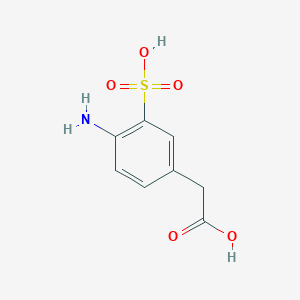
![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
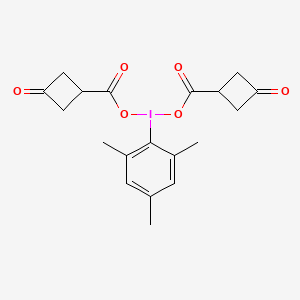
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
